

Application Notes and Protocols: Synthesis of (R)-(+)-2-Bromopropionic Acid from (R)-Alanine

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Compound of Interest

Compound Name: (R)-(+)-2-Bromopropionic acid

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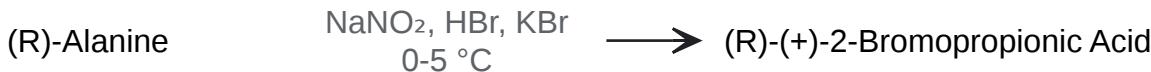
These application notes provide a detailed protocol for the synthesis of **(R)-(+)-2-Bromopropionic acid**, a valuable chiral building block in organic synthesis, starting from the readily available amino acid (R)-Alanine. The described method is a stereospecific diazotization reaction that proceeds with the retention of configuration.

Introduction

(R)-(+)-2-Bromopropionic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its chirality is often crucial for the desired therapeutic effect. The synthesis from (R)-Alanine offers a cost-effective and efficient route to obtain the enantiomerically pure product. The reaction involves the diazotization of the amino group of alanine with sodium nitrite in the presence of hydrobromic acid and a bromide salt, followed by the displacement of the diazonium group by a bromide ion. Notably, this reaction proceeds with overall retention of the stereochemical configuration.[\[1\]](#)[\[2\]](#)

Reaction Scheme

The overall transformation is depicted in the following scheme:



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Caption: Synthesis of **(R)-(+)-2-Bromopropionic acid** from **(R)-Alanine**.

Quantitative Data Summary

The following table summarizes the results from various reported protocols for the synthesis of **(R)-(+)-2-Bromopropionic acid** from **(R)-Alanine**.

Protocol Reference	(R)-Alanine (g)	Sodium Nitrite (g)	HBr (47-48%) (mL)	KBr (g)	Yield (%)	Purity/Boiling Point
Protocol 1[1][3][4]	4.0	6.21	15	Saturated Solution (10 mL)	95	68-70°C/0.1 mmHg
Protocol 2[1]	50	104.3	580	-	~77	Oil
Protocol 3[2]	20	46.7	75	29.3 (NaBr)	79 (crude)	Clear liquid with a slight yellow tint

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Protocol 1: High-Yield Small-Scale Synthesis[1][3][4]

Materials:

- (R)-Alanine (4.0 g, 45 mmol)
- Potassium bromide (KBr)
- Hydrobromic acid (HBr, 47% solution, 15 mL)

- Sodium nitrite (NaNO₂, 6.21 g, 90 mmol)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄), anhydrous
- Ice bath

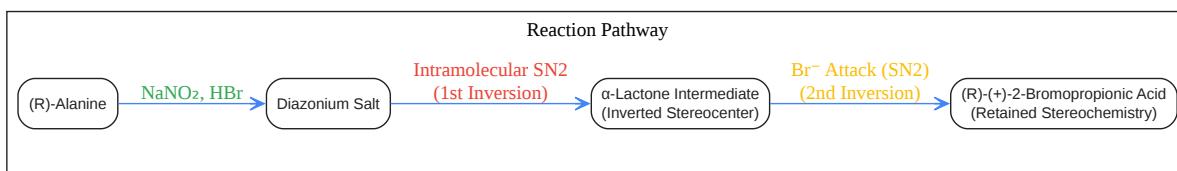
Procedure:

- Prepare a saturated solution of KBr in water (approximately 10 mL).
- In a suitable reaction vessel, add (R)-Alanine to the saturated KBr solution.
- Add the 47% HBr solution dropwise to the mixture.
- Cool the resulting mixture to 0°C using an ice bath.
- Slowly add sodium nitrite over a period of 1 hour, ensuring the reaction temperature is maintained below 5°C.
- Continue stirring the reaction mixture at a temperature below 5°C for an additional hour.
- Allow the reaction mixture to warm to room temperature.
- Extract the product from the aqueous solution with diethyl ether (3 x 25 mL).
- Combine the organic extracts and dry over anhydrous MgSO₄.
- Concentrate the solution in vacuo to obtain a pale yellow oil.
- For higher purity, the product can be distilled under reduced pressure (b.p. 68-70°C/0.1 mmHg).

Reaction Mechanism and Stereochemistry

The reaction of (R)-Alanine to **(R)-(+)-2-Bromopropionic acid** proceeds with a net retention of stereochemistry. This is unexpected for a simple SN₂ reaction which would typically result in inversion of configuration. The proposed mechanism involves a double inversion.[\[2\]](#)

- **Diazotization:** The amino group of alanine reacts with nitrous acid (formed in situ from NaNO_2 and HBr) to form a diazonium salt.
- **Intramolecular Cyclization (1st Inversion):** The adjacent carboxylate group acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group in an $\text{SN}2$ fashion. This results in the formation of a transient three-membered α -lactone intermediate and the displacement of the nitrogen gas. This step inverts the stereocenter.
- **Nucleophilic Opening (2nd Inversion):** The bromide ion then attacks the α -lactone in another $\text{SN}2$ reaction, opening the ring. This second inversion restores the original stereochemistry at the α -carbon.

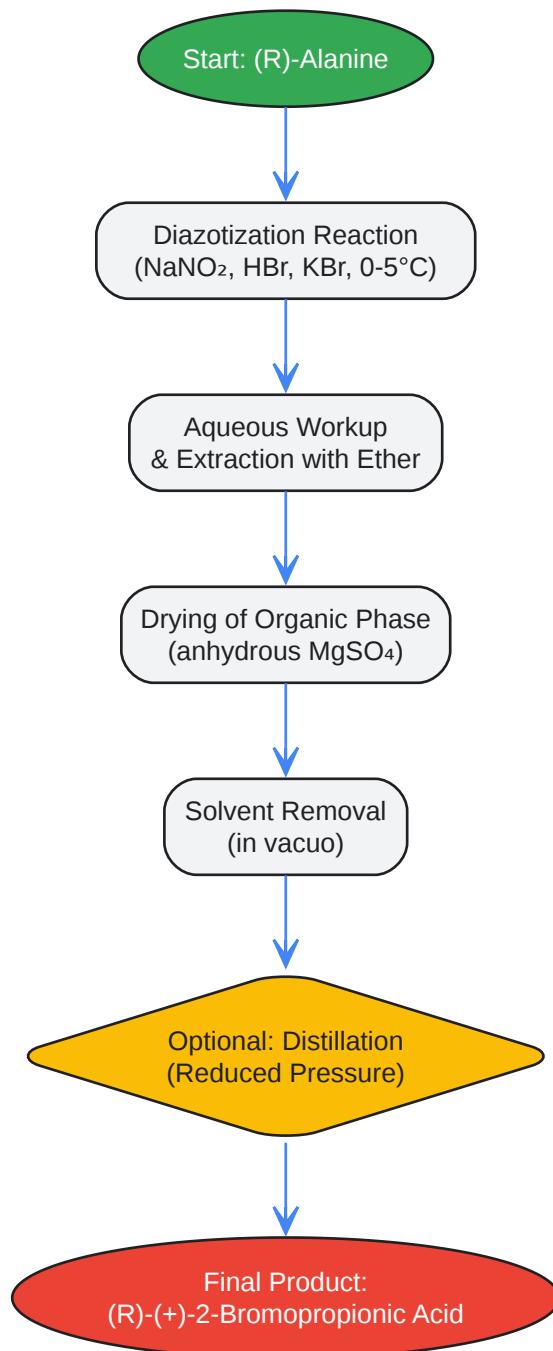


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Caption: Proposed mechanism for the stereoretentive synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of **(R)-(+)-2-Bromopropionic acid**.



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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of (R)-(+)-2-Bromopropionic Acid from (R)-Alanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167591#synthesis-of-r-2-bromopropionic-acid-from-r-alanine>]

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